Propyl triflate

Übersicht

Beschreibung

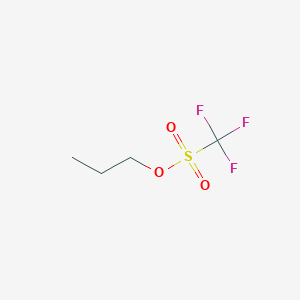

Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound with the formula C3H7OSO2CF3. It belongs to the class of triflates, which are esters of trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions.

Vorbereitungsmethoden

Propyl triflate can be synthesized through several methods. One common synthetic route involves the reaction of propanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the main product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Propyl triflate undergoes various types of chemical reactions, primarily due to its excellent leaving group properties. Some of the common reactions include:

-

Nucleophilic Substitution Reactions: : this compound is highly reactive in nucleophilic substitution reactions (S_N2), where it can be replaced by a nucleophile such as an amine, alcohol, or thiol. The reaction typically occurs under mild conditions and produces the corresponding substituted product .

-

Coupling Reactions: : this compound can participate in coupling reactions such as the Suzuki and Heck reactions. These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium complexes .

-

Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This reaction is often used in organic synthesis to introduce double bonds into molecules .

Wissenschaftliche Forschungsanwendungen

Propyl triflate has several applications in scientific research, particularly in organic chemistry. It is used as a reagent in various synthetic transformations due to its high reactivity. Some of its applications include:

-

Synthesis of Complex Molecules: : this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to participate in nucleophilic substitution and coupling reactions makes it a valuable tool in organic synthesis .

-

Catalysis: : this compound is used as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds. Its high reactivity and stability make it an effective catalyst in these processes .

-

Material Science: : this compound is used in the preparation of advanced materials, including polymers and ionic liquids. Its unique properties contribute to the development of materials with specific characteristics .

Wirkmechanismus

The mechanism of action of propyl triflate primarily involves its role as a leaving group in various chemical reactions. The triflate group (OSO2CF3) is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes this compound highly reactive in nucleophilic substitution and elimination reactions .

In catalytic applications, this compound can activate substrates by forming stabilized carbocations. This activation allows for the initiation of key reactions such as Friedel-Crafts alkylation and acylation .

Vergleich Mit ähnlichen Verbindungen

Propyl triflate is similar to other triflate esters such as methyl triflate and ethyl triflate. These compounds share the triflate group, which imparts similar reactivity and leaving group properties. this compound is unique in its specific applications and reactivity profile.

Similar Compounds

Methyl triflate: Used as a powerful methylating agent in organic synthesis.

Ethyl triflate: Similar to this compound but with slightly different reactivity due to the ethyl group.

Tosylates and Mesylates: These compounds are also used as leaving groups in organic synthesis but are less reactive compared to triflates.

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Biologische Aktivität

Propyl triflate (C3H7SO3F) is an organosulfur compound characterized by the presence of a trifluoromethanesulfonate (triflate) group. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

This compound acts primarily as a nucleophile in organic reactions. The triflate group is known for its ability to stabilize positive charges, making it an effective leaving group. This property facilitates various nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Key Mechanisms:

- Nucleophilic Substitution: this compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Catalytic Activity: It has been utilized as a catalyst in several organic transformations, including Friedel-Crafts acylation reactions .

Biological Activity

The biological activity of this compound can be summarized through its role in synthesizing biologically active compounds and its direct effects on cellular processes.

1. Synthesis of Bioactive Compounds

This compound has been employed in synthesizing various bioactive compounds, including:

- Anticancer Agents: Research indicates that derivatives synthesized using this compound exhibit cytotoxicity against cancer cell lines . For instance, phosphonium salts derived from this compound have shown significant activity against specific cancer types.

- Antibacterial Agents: Compounds synthesized with this compound have demonstrated antibacterial properties. A study reported the synthesis of 3-aminoalkylated indoles using silver triflate as a catalyst, which showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Case Studies

Several studies illustrate the biological implications of this compound:

- Study on Cytotoxicity: A recent investigation assessed the cytotoxic effects of phosphonium salts derived from this compound against various cancer cell lines. The results indicated high cytotoxicity levels, particularly in breast and lung cancer models, with IC50 values ranging from 10 to 30 µM .

- Antibacterial Activity Assessment: In another study focusing on indole derivatives synthesized via this compound catalysis, compounds exhibited varying degrees of antibacterial efficacy against Escherichia coli and Staphylococcus aureus. Notably, specific substitutions on the indole ring significantly influenced antibacterial potency .

Data Tables

To provide a clearer overview of the biological activity associated with this compound, the following tables summarize key findings from relevant studies.

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Phosphonium Salt A | Cytotoxic | 15 | MCF-7 (Breast Cancer) |

| Phosphonium Salt B | Cytotoxic | 25 | A549 (Lung Cancer) |

| Indole Derivative C | Antibacterial | - | E. coli |

| Indole Derivative D | Antibacterial | - | S. aureus |

Eigenschaften

IUPAC Name |

propyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCCJGURLWLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450044 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-90-7 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.